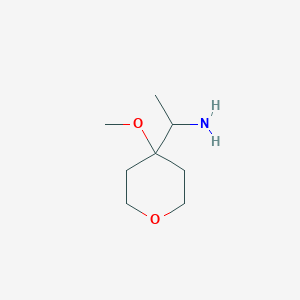

1-(4-Methoxyoxan-4-yl)ethan-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

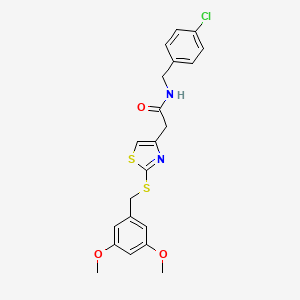

“1-(4-Methoxyoxan-4-yl)ethan-1-amine” is a chemical compound with the CAS Number: 1602593-98-5 . It has a molecular weight of 159.23 . The compound is in liquid form and is stored at 4 degrees Celsius .

Molecular Structure Analysis

The IUPAC name of the compound is 1-(4-methoxytetrahydro-2H-pyran-4-yl)ethan-1-amine . The InChI code is 1S/C8H17NO2/c1-7(9)8(10-2)3-5-11-6-4-8/h7H,3-6,9H2,1-2H3 .Physical And Chemical Properties Analysis

“1-(4-Methoxyoxan-4-yl)ethan-1-amine” is a liquid at room temperature . It has a molecular weight of 159.23 . The compound is stored at 4 degrees Celsius .Scientific Research Applications

Catalysis and Organic Synthesis

The compound 1-(4-Methoxyoxan-4-yl)ethan-1-amine, due to its structural properties, finds relevance in catalysis, particularly in the methoxycarbonylation of olefins. The study by Zulu et al. (2020) explores the reactions of related ligands with palladium complexes, producing monometallic complexes that serve as active catalysts for methoxycarbonylation, converting higher olefins to linear and branched esters. This process highlights the role of such compounds in facilitating chemical transformations, particularly in the synthesis of esters from olefins, with the catalytic behavior being influenced by the complex structure and olefin chain length (Zulu, Nyamato, Tshabalala, & Ojwach, 2020).

Pharmaceutical Chemistry

In pharmaceutical chemistry, modifications of compounds structurally similar to 1-(4-Methoxyoxan-4-yl)ethan-1-amine can lead to enhanced selectivity and potency for specific biological targets. Del Bello et al. (2017) discuss the replacement of the 2-methoxy substituent in a related compound, which improved the selectivity for the 5-HT1A receptor over α1-adrenoceptor and D2-like receptor subtypes. This research underscores the significance of structural modifications in developing more selective and potent therapeutic agents (Del Bello, Bonifazi, Giannella, Giorgioni, Piergentili, Petrelli, Cifani, Micioni Di Bonaventura, Keck, Mazzolari, Vistoli, Cilia, Poggesi, Matucci, & Quaglia, 2017).

Synthetic Methodologies

Mondal et al. (2003) present a synthesis method involving a compound closely related to 1-(4-Methoxyoxan-4-yl)ethan-1-amine, demonstrating the utility of such compounds in the synthesis of novel antitumor agents. The key step in their methodology involves the formation of a 1,3-disubstituted cyclic alkenyl ether, which is crucial in the construction of isochromene natural product frameworks. This study highlights the importance of these compounds in developing synthetic pathways for potentially therapeutic agents (Mondal, Nogami, Asao, & Yamamoto, 2003).

Environmental Chemistry

In environmental chemistry, compounds like 1-(4-Methoxyoxan-4-yl)ethan-1-amine may be involved in degradation processes. Stefan and Bolton (1998) investigate the UV/Hydrogen Peroxide process for degrading 1,4-dioxane, a contaminant in groundwater and industrial effluents. Although this study does not directly involve 1-(4-Methoxyoxan-4-yl)ethan-1-amine, it provides insight into the degradation mechanisms of structurally related ethers in aqueous solutions, potentially guiding the environmental management of such compounds (Stefan & Bolton, 1998).

Safety and Hazards

The compound has several hazard statements: H302, H315, H319, H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name |

1-(4-methoxyoxan-4-yl)ethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-7(9)8(10-2)3-5-11-6-4-8/h7H,3-6,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIGGOSQFSOVPRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1(CCOCC1)OC)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Methoxyoxan-4-yl)ethan-1-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)isobutyramide](/img/structure/B2987934.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2987935.png)

![(3-methoxy-1-methyl-1H-pyrazol-4-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2987936.png)

![4-Phenyl-2-(3-pyridinyl)-5-{2-[3-(trifluoromethyl)phenyl]diazenyl}pyrimidine](/img/structure/B2987941.png)

![1-[(4-fluorophenyl)methoxy]-N-(2-methylsulfanylphenyl)-2-oxopyridine-3-carboxamide](/img/structure/B2987947.png)

![6-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2987953.png)